

FT-IR Spectroscopy of 1-Phenyl-1,2-ethanediol:

A Technical Guide

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Compound of Interest		
Compound Name:	1-Phenyl-1,2-ethanediol	
Cat. No.:	B126754	Get Quote

Introduction

1-Phenyl-1,2-ethanediol, also known as styrene glycol, is an organic compound with the chemical formula C₈H₁₀O₂.[1][2] It possesses a phenyl group and two hydroxyl groups attached to an ethane backbone, making it both an aromatic compound and a diol.[1] This bifunctionality makes it a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals. Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique for the characterization of **1-phenyl-1,2-ethanediol**, providing detailed information about its molecular structure and the presence of key functional groups. This guide provides an in-depth overview of the FT-IR analysis of **1-phenyl-1,2-ethanediol**, including experimental protocols, data interpretation, and a summary of its characteristic vibrational modes.

Experimental Protocols

The acquisition of a high-quality FT-IR spectrum of **1-phenyl-1,2-ethanediol** is crucial for accurate analysis. Given that this compound can exist as a viscous liquid or a crystalline solid at room temperature, the Attenuated Total Reflectance (ATR) technique is often the most suitable method for sample analysis.[3][4] ATR requires minimal sample preparation and is ideal for viscous or solid materials.[4]

Recommended Method: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

This protocol outlines the steps for obtaining an FT-IR spectrum of **1-phenyl-1,2-ethanediol** using an ATR accessory.



Instrumentation and Materials:

- FT-IR Spectrometer (e.g., Bruker Tensor 27)[5]
- ATR accessory with a diamond or germanium crystal[3]
- Sample of 1-phenyl-1,2-ethanediol
- Spatula
- Solvent for cleaning (e.g., isopropanol or ethanol)
- · Lint-free wipes

Procedure:

- Instrument Setup:
 - Ensure the FT-IR spectrometer is powered on and has completed its initialization sequence.
 - Select a spectral range of 4000 to 400 cm⁻¹.[3]
 - Set the resolution to 4 cm⁻¹.
 - Choose the number of scans to be co-added and averaged (e.g., 16 or 32 scans) to improve the signal-to-noise ratio.[3]
- Background Spectrum Acquisition:
 - Before analyzing the sample, a background spectrum must be collected to account for the absorbance of atmospheric water and carbon dioxide, as well as any intrinsic absorbance from the ATR crystal.
 - Ensure the ATR crystal surface is clean and dry.
 - Lower the ATR anvil to make contact with the crystal.
 - Acquire the background spectrum.



- · Sample Preparation and Analysis:
 - Place a small amount (a few milligrams or 1-2 drops) of 1-phenyl-1,2-ethanediol onto the center of the ATR crystal.[4]
 - If the sample is a solid, ensure it makes good contact with the crystal surface.
 - Lower the ATR anvil and apply consistent pressure to ensure intimate contact between the sample and the crystal.
 - Acquire the sample spectrum.[6]
- Data Processing and Cleaning:
 - The acquired spectrum will be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
 - After analysis, clean the ATR crystal and anvil thoroughly with a lint-free wipe soaked in a suitable solvent like isopropanol or ethanol to remove all traces of the sample.

Data Presentation: FT-IR Spectral Data of 1-Phenyl-1,2-ethanediol

The FT-IR spectrum of **1-phenyl-1,2-ethanediol** is characterized by the vibrational modes of its hydroxyl, phenyl, and alkyl moieties. The following table summarizes the principal absorption bands and their assignments.



Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode	Functional Group
~3350	Strong, Broad	O-H stretching	Hydroxyl (-OH)
~3060	Medium	C-H stretching	Aromatic (Phenyl)
~2930	Medium	C-H stretching	Aliphatic (Ethane)
~1600, ~1495, ~1450	Medium-Weak	C=C stretching	Aromatic (Phenyl)
~1210	Medium	C-O stretching	Secondary Alcohol
~1060	Strong	C-O stretching	Primary Alcohol
~760, ~700	Strong	C-H out-of-plane bending	Monosubstituted Phenyl

Note: The exact peak positions may vary slightly depending on the physical state of the sample (solid or liquid) and the specific instrumentation used.

Interpretation of the FT-IR Spectrum

The FT-IR spectrum of **1-phenyl-1,2-ethanediol** reveals several key features that confirm its molecular structure:

- Hydroxyl Group (-OH): A prominent, broad absorption band is typically observed in the region of 3500-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol functional groups.[3] The broadness of this peak is due to intermolecular hydrogen bonding.
- Aromatic Phenyl Group: The presence of the phenyl group is confirmed by several absorptions. The C-H stretching vibrations of the aromatic ring appear at wavenumbers above 3000 cm⁻¹.[8] The characteristic C=C stretching vibrations within the aromatic ring are observed at approximately 1600, 1495, and 1450 cm⁻¹.[9] Strong absorptions in the 800-650 cm⁻¹ region, particularly around 760 and 700 cm⁻¹, are indicative of C-H out-of-plane bending and confirm the monosubstituted pattern of the benzene ring.[9]



- Aliphatic Backbone: The C-H stretching vibrations of the ethane backbone are observed in the region of 3000-2850 cm⁻¹.
- Carbon-Oxygen Bonds (C-O): The spectrum exhibits strong C-O stretching vibrations. The band around 1210 cm⁻¹ can be attributed to the secondary alcohol, while the strong absorption near 1060 cm⁻¹ is characteristic of the primary alcohol.

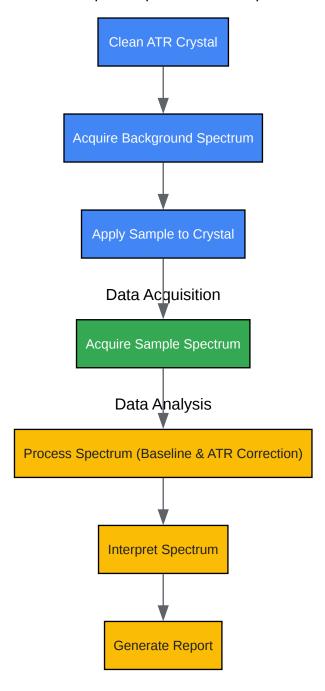
Mandatory Visualizations

Diagram of FT-IR Analysis Workflow



FT-IR Analysis Workflow for 1-Phenyl-1,2-ethanediol

Sample Preparation & Setup

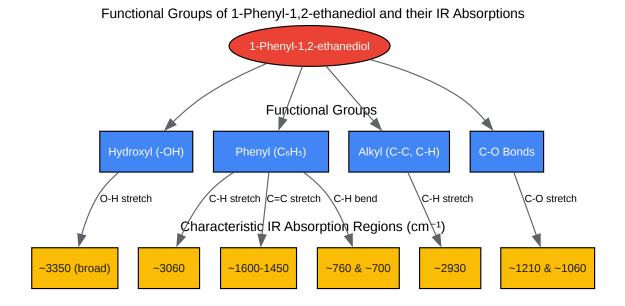


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Caption: A flowchart illustrating the key steps in the FT-IR analysis of 1-phenyl-1,2-ethanediol.

Diagram of Functional Group and IR Absorption Relationship





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Caption: Relationship between the functional groups of **1-phenyl-1,2-ethanediol** and their characteristic IR absorption regions.

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